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Compound Name:
[3-(2-

Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014 Get Quote

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection

of molecular building blocks is paramount to the efficient construction of complex and

biologically active compounds. Among these, [3-(2-Pyrimidinyloxy)phenyl]methanol has

emerged as a particularly valuable scaffold. Its unique structural architecture, featuring a

reactive benzylic alcohol, a versatile pyrimidine ring, and a flexible ether linkage, offers a

trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of

this building block, offering detailed protocols and expert insights for its synthesis and

application, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Value
[3-(2-Pyrimidinyloxy)phenyl]methanol is a white to off-white solid, commercially available

from various suppliers, which facilitates its direct use in synthetic campaigns.[1][2] Its strategic

value lies in the orthogonal reactivity of its constituent moieties. The primary alcohol is

amenable to a wide range of transformations, including oxidation, esterification, and

etherification. The pyrimidine ring, an electron-deficient heterocycle, is a well-established

pharmacophore found in numerous FDA-approved drugs and serves as a handle for various

cross-coupling reactions.[3] The diaryl ether linkage provides both conformational flexibility and

metabolic stability to the resulting molecules.

Table 1: Physicochemical Properties of [3-(2-Pyrimidinyloxy)phenyl]methanol
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Property Value Source

Molecular Formula C₁₁H₁₀N₂O₂ Santa Cruz Biotechnology

Molecular Weight 202.21 g/mol Santa Cruz Biotechnology

Appearance White to off-white solid Commercial Suppliers

Solubility

Soluble in methanol, ethanol,

DMSO, and other common

organic solvents

General Knowledge

Synthesis of the Building Block: A Step-by-Step
Protocol
While commercially available, understanding the synthesis of [3-(2-
Pyrimidinyloxy)phenyl]methanol provides valuable insights into its chemistry and potential

impurities. A common and efficient route involves a two-step sequence starting from 3-

hydroxybenzaldehyde.

Step 1: Synthesis of 3-(Pyrimidin-2-yloxy)benzaldehyde
This step involves a nucleophilic aromatic substitution reaction, a classic Williamson ether

synthesis, between 3-hydroxybenzaldehyde and 2-chloropyrimidine.

Protocol: Williamson Ether Synthesis

Materials:

3-hydroxybenzaldehyde

2-chloropyrimidine

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous

potassium carbonate (1.5 eq).

Add 2-chloropyrimidine (1.1 eq) to the suspension.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a gradient of

ethyl acetate in hexanes) to afford 3-(pyrimidin-2-yloxy)benzaldehyde as a solid.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating

the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium

carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde.

Step 2: Reduction to [3-(2-
Pyrimidinyloxy)phenyl]methanol
The final step is the reduction of the aldehyde functionality to a primary alcohol.

Protocol: Aldehyde Reduction

Materials:
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3-(Pyrimidin-2-yloxy)benzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Distilled water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 3-(pyrimidin-2-yloxy)benzaldehyde (1.0 eq) in methanol.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5

°C.

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours,

monitoring by TLC.

Quench the reaction by the slow addition of distilled water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3 x 30 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield [3-(2-Pyrimidinyloxy)phenyl]methanol. The

product is often of sufficient purity for subsequent steps, but can be further purified by

column chromatography if necessary.

Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and

ketones, making it ideal for this transformation without affecting the pyrimidine ring. Methanol

serves as a protic solvent to activate the borohydride and to protonate the resulting alkoxide.
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Step 1: Williamson Ether Synthesis

Step 2: Aldehyde Reduction
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[3-(2-Pyrimidinyloxy)phenyl]methanol
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Caption: Synthetic workflow for [3-(2-Pyrimidinyloxy)phenyl]methanol.

Applications in Organic Synthesis: A Gateway to
Molecular Diversity
The true power of [3-(2-Pyrimidinyloxy)phenyl]methanol lies in its utility as a versatile

building block. The following sections detail key transformations that leverage its unique

reactivity.

Reactions at the Hydroxymethyl Group
The primary alcohol functionality is a prime site for introducing further diversity.

Controlled oxidation can regenerate the aldehyde, which can then participate in a variety of

subsequent reactions such as reductive amination, Wittig reactions, or the formation of other

carbon-carbon bonds.

Protocol: Swern Oxidation

Materials:

[3-(2-Pyrimidinyloxy)phenyl]methanol

Oxalyl chloride
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Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in

anhydrous DCM and cool to -78 °C.

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM.

After 15 minutes, add a solution of [3-(2-Pyrimidinyloxy)phenyl]methanol (1.0 eq) in

anhydrous DCM dropwise.

Stir the mixture at -78 °C for 30 minutes.

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

Quench the reaction with water and extract with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude aldehyde.

The alcohol can be readily converted to ethers and esters, which can serve as linkers or

introduce new functional groups.

Protocol: O-Alkylation (Williamson Ether Synthesis)

Materials:

[3-(2-Pyrimidinyloxy)phenyl]methanol

Sodium hydride (NaH), 60% dispersion in mineral oil

Alkyl halide (e.g., benzyl bromide)

Tetrahydrofuran (THF), anhydrous
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Procedure:

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of [3-(2-
Pyrimidinyloxy)phenyl]methanol (1.0 eq) in anhydrous THF dropwise.

Allow the mixture to warm to room temperature and stir for 30 minutes.

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq).

Stir at room temperature overnight.

Carefully quench the reaction with water and extract with ethyl acetate.

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protocol: Esterification (Steglich Esterification)

Materials:

[3-(2-Pyrimidinyloxy)phenyl]methanol

Carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of the carboxylic acid (1.1 eq), [3-(2-Pyrimidinyloxy)phenyl]methanol (1.0

eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous

DCM at 0 °C.

Stir the reaction at room temperature overnight.

Filter off the dicyclohexylurea precipitate and wash with DCM.
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Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

Dry the organic layer and concentrate. Purify by column chromatography.

Reactions Involving the Pyrimidine Ring
The pyrimidine moiety is a versatile platform for the introduction of aryl, heteroaryl, and amino

substituents through modern cross-coupling reactions. While the parent pyrimidine is less

reactive, derivatization to a halopyrimidine (e.g., by introducing a chlorine or bromine atom)

opens up a vast chemical space. For the purpose of this guide, we will consider a hypothetical

5-bromo-[3-(2-pyrimidinyloxy)phenyl]methanol to illustrate these powerful transformations.

Reactions at the Hydroxymethyl Group Reactions of a Halogenated Pyrimidine Derivative

[3-(2-Pyrimidinyloxy)phenyl]methanol

Oxidation
(e.g., Swern)

Etherification
(e.g., Williamson)

Esterification
(e.g., Steglich)

Aldehyde Derivative Ether Derivative Ester Derivative

5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

Suzuki Coupling
(Ar-B(OH)₂)

Sonogashira Coupling
(Alkyne)

Buchwald-Hartwig
(Amine)

Aryl-Substituted Derivative Alkynyl-Substituted Derivative Amino-Substituted Derivative

Click to download full resolution via product page

Caption: Reaction pathways for derivatization.

This palladium-catalyzed reaction is a cornerstone for the formation of C-C bonds, enabling the

introduction of various aryl and heteroaryl groups.

Protocol: Suzuki-Miyaura Coupling

Materials:
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5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃ or Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

In a reaction vessel, combine the bromo-pyrimidine (1.0 eq), arylboronic acid (1.2 eq),

palladium catalyst (0.05 eq), and base (2.0 eq).

Degas the solvent mixture and add it to the vessel under an inert atmosphere.

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by

TLC or LC-MS).

Cool the reaction, dilute with water, and extract with an organic solvent.

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

This reaction allows for the introduction of terminal alkynes, which are valuable functional

groups for further transformations, including click chemistry.

Protocol: Sonogashira Coupling

Materials:

5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)
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Base (e.g., triethylamine or diisopropylamine)

Solvent (e.g., THF or DMF)

Procedure:

To a solution of the bromo-pyrimidine (1.0 eq) and terminal alkyne (1.5 eq) in the chosen

solvent, add the palladium catalyst (0.03 eq) and CuI (0.05 eq).

Add the amine base and stir the reaction at room temperature or with gentle heating.

Monitor the reaction progress. Upon completion, filter the reaction mixture through celite to

remove the catalysts.

Concentrate the filtrate and purify the residue by column chromatography.

This powerful method enables the formation of C-N bonds, providing access to a wide range of

amino-substituted pyrimidines.

Protocol: Buchwald-Hartwig Amination

Materials:

5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

Amine

Palladium precatalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., Xantphos or BINAP)

Base (e.g., sodium tert-butoxide or cesium carbonate)

Solvent (e.g., toluene or dioxane)

Procedure:

In a glovebox or under an inert atmosphere, combine the bromo-pyrimidine (1.0 eq),

amine (1.2 eq), palladium precatalyst, ligand, and base.
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Add the degassed solvent and heat the reaction mixture to 80-110 °C.

After the reaction is complete, cool to room temperature, dilute with an organic solvent,

and filter through celite.

Concentrate the filtrate and purify the crude product by chromatography.

Conclusion and Future Outlook
[3-(2-Pyrimidinyloxy)phenyl]methanol is a building block of significant potential, offering

multiple avenues for the synthesis of diverse and complex molecules. Its strategic combination

of a reactive alcohol and a versatile pyrimidine core makes it an invaluable tool in the arsenal

of the modern synthetic chemist. The protocols detailed herein provide a solid foundation for

the utilization of this compound in the pursuit of novel therapeutics and functional materials. As

the demand for sophisticated molecular architectures continues to grow, the importance of well-

designed and strategically functionalized building blocks like [3-(2-
Pyrimidinyloxy)phenyl]methanol will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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